molecular formula C12H11BrN2O4 B5522344 5-(5-bromo-2,3-dimethoxybenzylidene)-2,4-imidazolidinedione

5-(5-bromo-2,3-dimethoxybenzylidene)-2,4-imidazolidinedione

Cat. No. B5522344
M. Wt: 327.13 g/mol
InChI Key: OFTHCIDYNGTSQV-XBXARRHUSA-N
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Description

"5-(5-bromo-2,3-dimethoxybenzylidene)-2,4-imidazolidinedione" is a chemical compound belonging to the class of imidazolidinediones, known for their various biological activities and applications in drug discovery and synthesis. The interest in these compounds stems from their unique molecular structures and properties that offer potential in various chemical and biological contexts.

Synthesis Analysis

The synthesis of imidazolidinediones, including derivatives like "5-(5-bromo-2,3-dimethoxybenzylidene)-2,4-imidazolidinedione," often involves catalytic hydrogenation of corresponding benzylidene compounds or reactions between aldehydes and substituted thiazolidinediones or thio-imidazolidinones through aldolisation-crotonisation reactions. These methods allow for the introduction of specific substituents, such as bromo and dimethoxy groups, into the benzylidene moiety, resulting in targeted modifications of the molecule's structure and properties (Brandão et al., 2004).

Molecular Structure Analysis

The molecular structure of imidazolidinedione derivatives is characterized by the coplanarity of the imidazolidinedione ring with the benzylidene moiety. This structural arrangement influences the compound's reactivity and interactions. For instance, studies on related compounds have shown specific dihedral angles between planes of different substituent groups, affecting the molecule's overall shape and potential binding characteristics (Simone et al., 1995).

Chemical Reactions and Properties

Imidazolidinediones undergo various chemical reactions, including bromination and condensation processes, which are pivotal for modifying the compound's chemical structure and enhancing its potential for specific applications. The reactivity of these compounds towards different reagents and under varying conditions highlights their versatility in chemical synthesis and potential pharmaceutical applications (Chun, 2008).

Scientific Research Applications

Photodynamic Therapy

One significant application of derivatives structurally related to 5-(5-Bromo-2,3-Dimethoxybenzylidene)-2,4-imidazolidinedione is in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin et al. (2020) synthesized and characterized a zinc phthalocyanine derivative with remarkable potential for use as a Type II photosensitizer in PDT. This compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it an excellent candidate for cancer treatment via photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Ring Transformations and Derivative Synthesis

The synthesis of 1,3-diamino-2,4-imidazolidinedione derivatives from 1,3,4-oxadiazol-2(3H)-one derivatives has been reported, showcasing the chemical versatility and potential for the development of novel compounds with various biological activities. Milcent et al. (1991) detailed the preparation of these derivatives, demonstrating the compound's utility in synthetic chemistry and potential for further pharmaceutical applications (Milcent, Barbier, Yver, & Mazouz, 1991).

Structural Studies and Crystallography

The study of imidazolidinedione and its derivatives extends to structural analysis and crystallography. Simone et al. (1995) described the crystal structure of a related compound, emphasizing the coplanarity of imidazolidinedione and benzylidene rings, which facilitates understanding of molecular interactions and stability crucial for drug design and material science applications (Simone et al., 1995).

Novel Synthesis Approaches

Research on thioxoimidazolidinones, closely related to the target compound, highlights novel synthesis approaches for compounds with pharmacological significance. Brandão et al. (2004) reported on the synthesis and physicochemical data of new derivatives, illustrating the ongoing exploration of imidazolidinedione compounds for potential therapeutic applications (Brandão et al., 2004).

Catalytic and Anticancer Applications

Further extending the utility of this compound, Ebrahimipour et al. (2018) synthesized a novel Schiff base ligand and its Cu(II) complex, which demonstrated significant catalytic activities and potential anticancer properties. This showcases the compound's versatility in both catalysis and as a precursor for developing new anticancer agents (Ebrahimipour, Khosravan, Castro, Khajoee Nejad, Dušek, & Eigner, 2018).

properties

IUPAC Name

(5E)-5-[(5-bromo-2,3-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O4/c1-18-9-5-7(13)3-6(10(9)19-2)4-8-11(16)15-12(17)14-8/h3-5H,1-2H3,(H2,14,15,16,17)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTHCIDYNGTSQV-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C=C2C(=O)NC(=O)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)/C=C/2\C(=O)NC(=O)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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